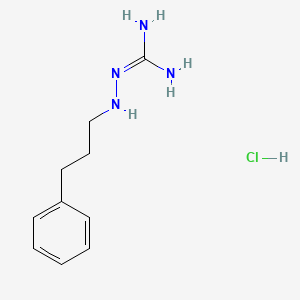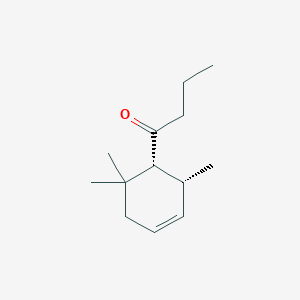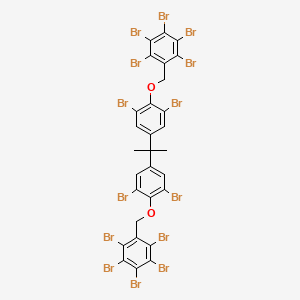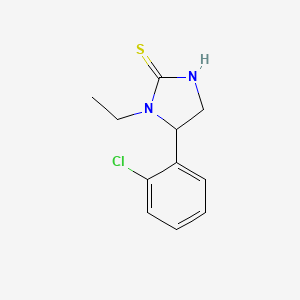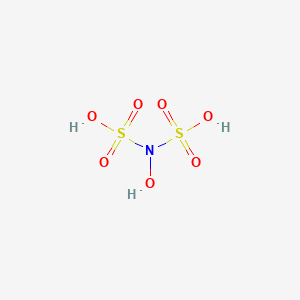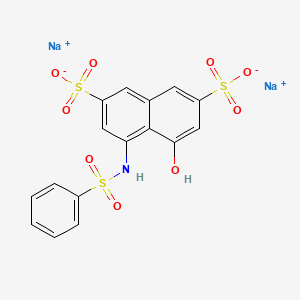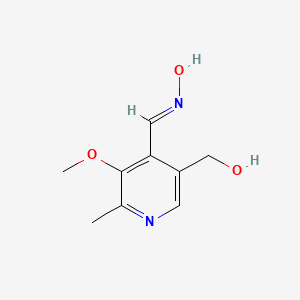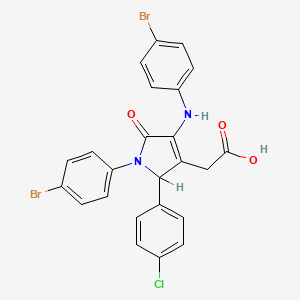
Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt is a chemical compound with a molecular formula of C14H27NaO5S. It is an ester derivative of dodecanoic acid, also known as lauric acid, which is a saturated fatty acid. This compound is commonly used in various industrial applications due to its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt typically involves the esterification of dodecanoic acid with ethanol in the presence of a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
Dodecanoic acid+Ethanol+Sulfonating agent→Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in continuous processes using closed systems. Automated packing machines with local exhaust ventilation are used to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dodecanoic acid and ethanol.
Oxidation: The compound can be oxidized to produce sulfonic acid derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Dodecanoic acid and ethanol.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt has a wide range of applications in scientific research:
- Medicine
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid interactions.
Propriétés
Numéro CAS |
6148-95-4 |
|---|---|
Formule moléculaire |
C14H27NaO5S |
Poids moléculaire |
330.42 g/mol |
Nom IUPAC |
sodium;1-ethoxy-1-oxododecane-2-sulfonate |
InChI |
InChI=1S/C14H28O5S.Na/c1-3-5-6-7-8-9-10-11-12-13(20(16,17)18)14(15)19-4-2;/h13H,3-12H2,1-2H3,(H,16,17,18);/q;+1/p-1 |
Clé InChI |
KUKNCJPXHYWOSX-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCC(C(=O)OCC)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


